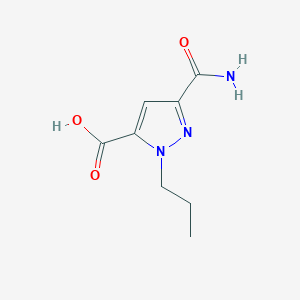

3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1946816-83-6

Cat. No.: VC4386140

Molecular Formula: C8H11N3O3

Molecular Weight: 197.194

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946816-83-6 |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.194 |

| IUPAC Name | 5-carbamoyl-2-propylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O3/c1-2-3-11-6(8(13)14)4-5(10-11)7(9)12/h4H,2-3H2,1H3,(H2,9,12)(H,13,14) |

| Standard InChI Key | ZPKIUOKAIKZTIZ-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)C(=O)N)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 5-carbamoyl-2-propylpyrazole-3-carboxylic acid, reflects its substitution pattern (Table 1). The pyrazole core features nitrogen atoms at positions 1 and 2, with a propyl group (C3H7) at position 1, a carbamoyl group (-CONH2) at position 3, and a carboxylic acid (-COOH) at position 5.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1946816-83-6 |

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.194 g/mol |

| SMILES | CCCN1C(=CC(=N1)C(=O)N)C(=O)O |

| InChI Key | ZPKIUOKAIKZTIZ-UHFFFAOYSA-N |

The carbamoyl and carboxylic acid groups confer hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid is documented, analogous pyrazole-carboxylic acids are typically synthesized via cyclization reactions. For example, Huang et al. (2017) prepared 1H-pyrazole-5-carboxylic acid derivatives through:

-

Cyclocondensation: Reaction of hydrazines with diketones or ketoesters to form the pyrazole ring .

-

Functionalization: Introduction of substituents via nucleophilic substitution or coupling reactions .

A plausible route for the target compound involves:

-

Reacting propylhydrazine with a β-ketoester (e.g., ethyl 3-oxopentanoate) to form 1-propylpyrazole-5-carboxylate.

-

Nitration or halogenation at position 3, followed by amidation with ammonia to install the carbamoyl group .

-

Hydrolysis of the ester to yield the carboxylic acid.

Chemical Reactivity

The compound’s reactivity is dominated by two functional groups:

-

Carboxylic Acid (-COOH): Participates in acid-base reactions, esterification, and amide bond formation. Deprotonation at higher pH enhances nucleophilicity.

-

Carbamoyl (-CONH2): Engages in hydrogen bonding and may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

Biological Activities and Applications

| Compound | Mortality (%) at 12.5 mg/L | Target Pest |

|---|---|---|

| 7h (Huang et al.) | 85.7 | Aphis fabae |

| Imidacloprid | 90.0 | Aphis fabae |

Pharmaceutical Relevance

Pyrazole carboxamides are intermediates in synthesizing drugs like sildenafil. For instance, 1-methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide (CAS 139756-01-7) is a known impurity in sildenafil production . The carbamoyl and carboxylic acid groups in 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid could similarly serve as pharmacophores for designing enzyme inhibitors or receptor modulators.

Physicochemical Properties and Solubility

Experimental solubility data for this compound are unavailable, but predictions based on its functional groups suggest:

-

Hydrophilicity: Moderate, due to ionizable -COOH and polar -CONH2 groups.

-

logP: Estimated ~1.2 (indicating balanced lipophilicity/hydrophilicity).

Future Directions and Research Gaps

Despite its promising scaffold, critical gaps exist:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

-

Toxicity: No data on acute or chronic toxicity.

-

Synthetic Optimization: Scalable and cost-effective synthesis routes need development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume